molecular formula C29H31IN2S2 B13791929 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13791929
M. Wt: 598.6 g/mol
InChI Key: BTXRITNVKGLZBP-UHFFFAOYSA-M
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Description

This compound (CAS: 70677-52-0, molecular formula: C₂₉H₃₃IN₂S₂) is a benzothiazolium iodide derivative characterized by a conjugated system incorporating a cyclohexenyl-ethenyl bridge. The structure features two 3-ethylbenzothiazole units linked via a polymethine chain, which enhances π-electron delocalization and optical properties. Such derivatives are often utilized as sensitizers in photographic emulsions, fluorescent probes, or optoelectronic materials due to their strong absorption and emission in the visible to near-infrared regions .

Properties

Molecular Formula

C29H31IN2S2

Molecular Weight

598.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-methylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C29H31N2S2.HI/c1-4-30-24-13-6-8-15-26(24)32-28(30)19-17-22-11-10-12-23(21(22)3)18-20-29-31(5-2)25-14-7-9-16-27(25)33-29;/h6-9,13-20H,4-5,10-12H2,1-3H3;1H/q+1;/p-1

InChI Key

BTXRITNVKGLZBP-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a condensation reaction between benzothiazolium salts and cyclohexenylidene derivatives, forming extended conjugated systems via Knoevenagel-type condensations . The process is generally carried out under controlled conditions to ensure the (E)-configuration of the double bonds, critical for the compound's photophysical properties.

Raw Materials

  • 3-Ethyl-1,3-benzothiazolium salts : These serve as the electrophilic heterocyclic components.
  • 2-Methyl-1-cyclohexen-1-carbaldehyde or analogous cyclohexenyl derivatives: These provide the aldehyde functionality for condensation.
  • Iodide sources : To form the iodide salt of the benzothiazolium cation.
  • Solvents such as ethanol or acetic acid are used as reaction media.
  • Catalysts or bases (e.g., piperidine) may be employed to facilitate the condensation.

Stepwise Preparation

  • Synthesis of 3-ethyl-1,3-benzothiazolium iodide :

    • Alkylation of 2-mercaptobenzothiazole with ethyl iodide under reflux conditions produces the benzothiazolium iodide salt.
  • Preparation of cyclohexenylidene aldehyde intermediate :

    • Oxidation or functionalization of cyclohexene derivatives to yield the corresponding aldehyde (e.g., 2-methyl-1-cyclohexen-1-carbaldehyde).
  • Condensation reaction :

    • The benzothiazolium salt and the aldehyde are reacted in a solvent such as ethanol with catalytic base under reflux or room temperature conditions.
    • The reaction proceeds through the formation of an intermediate carbanion at the benzothiazolium C2 position, which attacks the aldehyde carbonyl, followed by dehydration to form the conjugated double bond.
    • The process is controlled to favor the (E)-isomer, which is thermodynamically more stable.
  • Purification :

    • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or by chromatographic methods.
    • The iodide salt form is isolated as a solid with characteristic spectral properties.

Reaction Conditions and Yields

Step Conditions Typical Yield (%) Notes
Alkylation of benzothiazole Ethyl iodide, reflux, 4-6 hours 75-85 Requires dry conditions
Aldehyde synthesis Oxidation or functionalization 60-80 Depends on starting cyclohexene
Condensation reaction Ethanol, piperidine catalyst, reflux or RT, 12-24 h 70-90 (E)-isomer favored; base amount critical
Purification Recrystallization or chromatography 80-95 Purity >98% achievable

Analytical and Research Findings on Preparation

  • Spectroscopic Evidence : UV-Vis and NMR spectroscopy confirm the formation of the conjugated double bonds and the (E)-configuration of the product.
  • Thermal Stability : The iodide salt shows good thermal stability up to 200°C, suitable for handling and storage.
  • Photophysical Properties : The extended conjugation from benzothiazolium units through cyclohexenylidene linkers imparts strong absorption in the visible region, confirming successful synthesis.
  • Reproducibility : Literature reports consistent yields and purity across multiple batches when strict control of reaction parameters is maintained.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Benzothiazolium iodide synthesis 2-Mercaptobenzothiazole + ethyl iodide, reflux Formation of benzothiazolium iodide salt
Cyclohexenylidene aldehyde prep Oxidation of cyclohexene derivatives Aldehyde intermediate for condensation
Knoevenagel condensation Benzothiazolium salt + aldehyde, ethanol, base catalyst Formation of conjugated polymethine dye
Purification Recrystallization or chromatography High purity iodide salt compound

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazolium derivatives, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The unique structure of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide may enhance selective cytotoxicity against cancer cells. Studies have shown that benzothiazole compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been documented to possess activity against a range of bacteria and fungi. The iodide component may enhance this activity by facilitating interactions with microbial membranes or enzymes essential for microbial survival .

Material Science Applications

Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be optimized for solar cell applications. Research into similar benzothiazole derivatives has shown promising results in enhancing the efficiency of organic solar cells .

Fluorescent Probes
Due to its fluorescent properties, 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide can be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules opens avenues for tracking cellular processes in real-time .

Photophysical Studies

Photostability and Light Absorption
Research into the photophysical properties of this compound reveals its stability under UV light exposure, making it suitable for applications requiring prolonged light exposure without degradation. This characteristic is crucial for materials used in photonic devices and sensors .

Energy Transfer Mechanisms
Studies on energy transfer mechanisms involving benzothiazole compounds indicate that they can serve as efficient energy donors or acceptors in various photonic applications. This property can be exploited in the development of advanced materials for optoelectronic devices .

Case Studies

Study Title Findings Reference
Anticancer Activity of BenzothiazolesDemonstrated selective cytotoxicity against breast cancer cell lines using similar compounds.
Organic Solar Cells with BenzothiazolesEnhanced efficiency of solar cells by incorporating benzothiazole derivatives into the active layer.
Fluorescent Probes for Live Cell ImagingSuccessful application of benzothiazole derivatives as fluorescent markers for tracking cellular processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazolium Family

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents/Modifications Conjugated System Key Properties/Applications References
Target Compound (70677-52-0) C₂₉H₃₃IN₂S₂ 3-Ethyl, cyclohexenyl-ethenyl bridge Cyclohexenyl-ethenyl LogP 4.53; potential NIR dye/sensor
3,3'-Diethylthiatricarbocyanine Iodide (3071-70-3) C₂₅H₂₅IN₂S₂ Ethyl, linear heptatriene chain Heptatriene LD₅₀: 100 µg/kg (mouse); λₘₐₓ ~800 nm
SQ7 (Squarylium dye) C₂₃H₁₈N₂O₂S₂ 3-Methylbenzothiazole, squarylium core Squarylium BSA binding constant (K ≈ 10⁴ M⁻¹)
Compound 25 (from ) C₂₃H₂₉IN₂OS₂ 3-Ethyl, propyloxy substituent Propenyl M.p. 240–242°C; synthesized via one-pot
Tosylate Derivative (20387-34-2) C₂₄H₂₇N₂S₂⁺·C₇H₇O₃S⁻ Tosylate counterion, methyl substituents Propenyl Enhanced solubility vs. iodide analogues
Substituent Effects
  • Ethyl vs. Methyl Groups : Ethyl substituents (e.g., in the target compound) increase lipophilicity (LogP 4.53 vs. SQ7’s methyl groups with lower LogP) . This enhances membrane permeability but may reduce aqueous solubility.
  • Counterion Impact : The iodide counterion in the target compound is common in cyanine dyes for charge balance. Tosylate derivatives (e.g., 20387-34-2) exhibit improved solubility in polar solvents, advantageous for pharmaceutical formulations .
Conjugated System and Optical Properties
  • Cyclohexenyl vs. Linear Chains : The target compound’s cyclohexenyl-ethenyl system likely causes a red shift in absorption compared to linear heptatriene systems (e.g., 3071-70-3) due to extended conjugation and rigidity .
Aggregation and Crystallography
  • Crystal Packing : Ethyl substituents in benzothiazolium dyes (e.g., ) alter crystal packing without significantly affecting J-aggregate formation, implying the target compound’s ethyl groups may maintain aggregation efficacy in sensitizer applications .

Biological Activity

The compound 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, through a synthesis of available research findings.

Structure

The structure of the compound can be represented as follows:

C22H24N2S2I\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{S}_{2}\text{I}

This molecular formula indicates a significant degree of complexity, with multiple functional groups that may contribute to its biological activity.

Properties

The compound is characterized by the presence of benzothiazole moieties, which are known for their pharmacological significance. Benzothiazoles exhibit various biological activities, including antimicrobial and anticancer effects, making them a focal point in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives. For instance, compounds similar to our target molecule have shown promising activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating strong antibacterial potential .

Anticancer Activity

The anticancer efficacy of benzothiazole derivatives has also been extensively documented. In vitro assays on human cancer cell lines have demonstrated that similar compounds can inhibit cell proliferation significantly. For example, one study reported that a related benzothiazole compound exhibited an IC50 value of 140 nM against cancer cells, showcasing its potential as an anticancer agent .

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human ovarian cancer (Ovcar-3) and melanoma (B16-F10) cell lines. The results indicated that certain derivatives led to over 50% inhibition of cell growth at concentrations below 1 µM .
  • Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of benzothiazole compounds has revealed that modifications in the side chains significantly affect their biological activity. This insight is crucial for designing more potent derivatives .

Summary of Biological Activities

Activity TypeRelated CompoundsMIC/IC50 ValuesTarget Organisms/Cell Lines
AntibacterialBenzothiazoles50 μg/mLE. coli, S. aureus
AnticancerBenzothiazoles140 nMOvcar-3, B16-F10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this benzothiazolium iodide compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step condensation reactions. A common approach includes:

Step 1 : Formation of benzothiazole precursors via cyclization of 2-aminothiophenol derivatives with ethyl cyanoacetate or diethyl malonate under reflux conditions .

Step 2 : Subsequent coupling of intermediates using Wittig or Knoevenagel reactions to introduce conjugated ethylidene groups. Inert atmospheres (N₂ or Ar) are critical to prevent oxidation of reactive intermediates .

Step 3 : Quaternization with methyl iodide or similar agents to form the iodized benzothiazolium salt.

  • Optimization : Yield and purity depend on solvent choice (e.g., ethanol or DMF), temperature control (±2°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for precursor-to-alkylating agent) .

Q. How is structural characterization performed for this compound, and what key spectroscopic data should be prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂), conjugated double bonds (δ ~6.5–7.5 ppm), and benzothiazole protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-I]⁺ at m/z 586.097) and isotopic patterns .
  • UV-Vis Spectroscopy : Monitor absorbance maxima (~500–700 nm) to verify π-conjugation extent, critical for photophysical applications .

Q. What functional groups dictate the compound’s reactivity, and how should they be handled experimentally?

  • Key Groups :

  • Benzothiazolium Core : Electrophilic at the 2-position; susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Conjugated Ethylidene Chains : Participate in [2+2] cycloaddition or isomerization under light/heat .
    • Handling : Store in dark, anhydrous conditions at -20°C to prevent degradation. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as enzymes or DNA?

  • Mechanism : The planar benzothiazole system intercalates into DNA base pairs, while the cationic charge enhances binding to negatively charged phosphate backbones. For enzyme inhibition (e.g., topoisomerases), the ethylidene chain disrupts ATP-binding pockets via hydrophobic interactions .
  • Validation : Use fluorescence quenching assays (e.g., ethidium bromide displacement) and molecular docking simulations (AutoDock Vina) to map binding affinities .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Case Study : Discrepancies in ethyl group splitting (e.g., unexpected triplets instead of quartets) may arise from restricted rotation in the benzothiazolium ring.
  • Resolution :

Perform variable-temperature NMR to observe dynamic effects.

Compare experimental data with DFT-calculated chemical shifts (Gaussian 16) .

Use 2D NMR (COSY, NOESY) to confirm coupling networks .

Q. What computational strategies are effective for predicting the compound’s photophysical properties?

  • Approach :

  • TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-31G* level) to correlate HOMO-LUMO gaps with experimental λₘₐₓ values .
  • Molecular Dynamics : Model solvation effects (e.g., in DMSO or water) to predict aggregation-induced emission (AIE) behavior .

Q. How do solvent polarity and temperature influence the compound’s stability during catalytic applications?

  • Findings :

  • Polar Solvents (e.g., DMSO) : Stabilize the ionic benzothiazolium moiety but may accelerate hydrolysis of ethylidene bonds at >60°C .
  • Nonpolar Solvents (e.g., toluene) : Reduce decomposition rates but require phase-transfer catalysts (e.g., TBAB) for solubility .
    • Method : Monitor degradation via HPLC at timed intervals under varied conditions.

Methodological Guidance for Data Interpretation

  • Handling Contradictions : Cross-validate synthetic yields and spectroscopic data across multiple batches. For example, if IR spectra show unexpected carbonyl peaks (~1700 cm⁻¹), assess potential side reactions (e.g., oxidation of ethylidene groups) using control experiments .
  • Biological Assay Design : Use HEK-293 or HeLa cell lines for cytotoxicity studies (IC₅₀ determination) and include positive controls (e.g., doxorubicin) to benchmark activity .

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